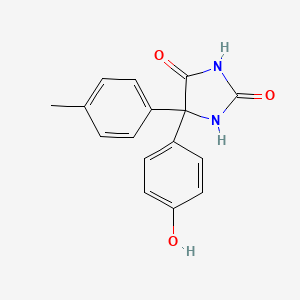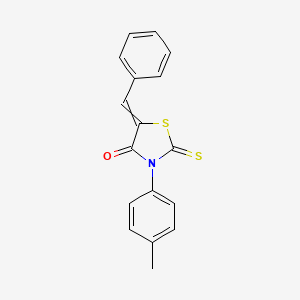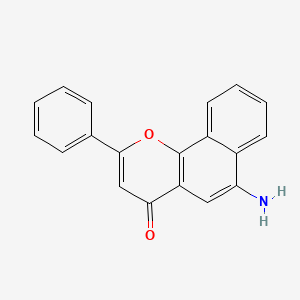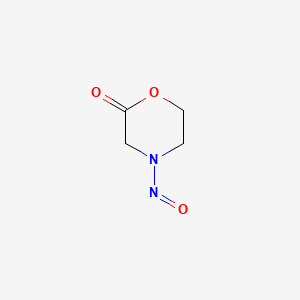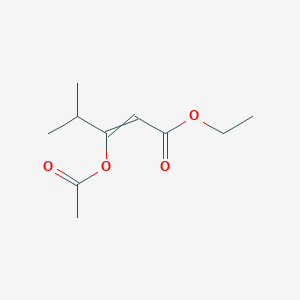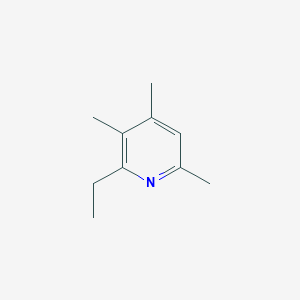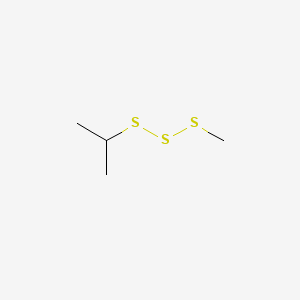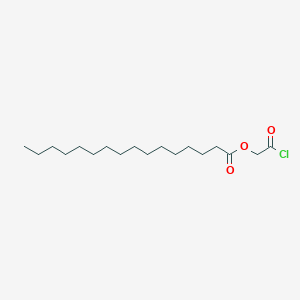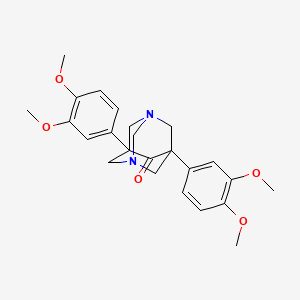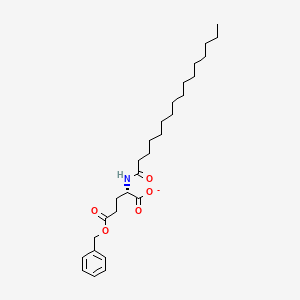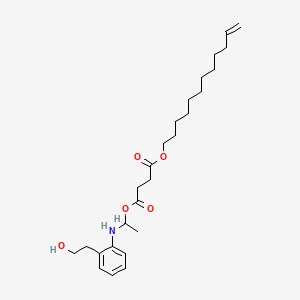
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester typically involves esterification reactions. One common method is the reaction between butanedioic acid and dodecenyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Applications De Recherche Scientifique
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester
- Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester
Uniqueness
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester stands out due to its unique ester group and the presence of a phenylaminoethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
67952-64-1 |
|---|---|
Formule moléculaire |
C26H41NO5 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
1-O-dodec-11-enyl 4-O-[1-[2-(2-hydroxyethyl)anilino]ethyl] butanedioate |
InChI |
InChI=1S/C26H41NO5/c1-3-4-5-6-7-8-9-10-11-14-21-31-25(29)17-18-26(30)32-22(2)27-24-16-13-12-15-23(24)19-20-28/h3,12-13,15-16,22,27-28H,1,4-11,14,17-21H2,2H3 |
Clé InChI |
SWZHEPJDHWFCPE-UHFFFAOYSA-N |
SMILES canonique |
CC(NC1=CC=CC=C1CCO)OC(=O)CCC(=O)OCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
